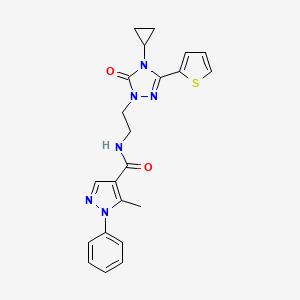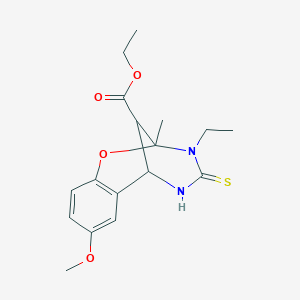![molecular formula C7H3ClF3N3 B2385003 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1934633-19-8](/img/structure/B2385003.png)
2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves several steps. One method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulating the triazole ring on thiadiazole . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyridines is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazolo[1,5-a]pyridines include acid-catalyzed cyclization and treatment with isocyanates . In some cases, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Applications De Recherche Scientifique
- Clinical Applications : Researchers explore its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
- Functional Materials : The compound finds applications in material science due to its unique structure. Researchers investigate its use in designing functional materials .
- Microwave-Mediated Synthesis : A catalyst-free, eco-friendly method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions. This method demonstrates broad substrate scope and good functional group tolerance .
- Deep-Blue Bipolar Fluorophore : 2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine serves as an electron acceptor to construct a deep-blue bipolar fluorescent emitter. Single crystals of this emitter exhibit a unique packing mode, potentially aiding carrier transport .
- In Vitro Antiproliferative Effects : Researchers evaluate the antiproliferative activities of related compounds against human cancer cells. These investigations contribute to understanding their potential therapeutic applications .
Medicinal Chemistry and Drug Discovery
Material Sciences
Organic Synthesis
Fluorescent Materials
Antiproliferative Activities
Fused Heterocyclic Compounds
Mécanisme D'action
While the specific mechanism of action for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is not mentioned in the sources, 1,2,4-triazolo[1,5-a]pyridines are known for their diverse pharmacological activities. They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Safety and Hazards
Orientations Futures
The future directions for “2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” and similar compounds could involve further exploration of their diverse pharmacological activities. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against certain cell lines and were found to inhibit CDK2/cyclin A2 . Further investigations into these compounds could lead to the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-12-5-2-1-4(7(9,10)11)3-14(5)13-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFBZMVYKCERR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methyltriazol-4-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2384922.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2384924.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2384931.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2384933.png)

![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)
![3-{[4-(2-Chlorophenyl)piperazinyl]carbonyl}-6-methoxychromen-2-one](/img/structure/B2384943.png)